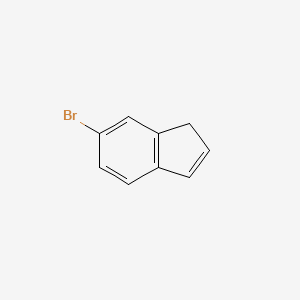

6-Brom-1H-Inden

Übersicht

Beschreibung

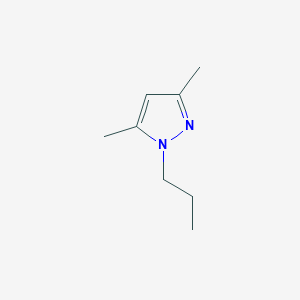

6-Bromo-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a five-membered ring The bromine atom is attached to the sixth position of the indene structure

Synthetic Routes and Reaction Conditions:

Bromination of Indene: One common method to prepare 6-bromo-1H-indene involves the bromination of indene. This reaction typically uses bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agents.

Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of 6-bromoindene with various aryl or alkyl halides.

Industrial Production Methods:

Large-Scale Bromination: Industrial production of 6-bromo-1H-indene typically involves large-scale bromination of indene using bromine in the presence of a suitable solvent.

Types of Reactions:

Electrophilic Substitution: 6-Bromo-1H-indene can undergo electrophilic substitution reactions due to the presence of the bromine atom, which activates the indene ring towards electrophiles.

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles in nucleophilic substitution reactions, leading to the formation of different substituted indenes.

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃H).

Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), while reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Major Products:

Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated indenes.

Nucleophilic Substitution: Products include various substituted indenes with different functional groups.

Oxidation and Reduction: Products include oxidized derivatives such as indene-1,2-dione and reduced derivatives such as indane.

Chemistry:

Synthesis of Complex Molecules: 6-Bromo-1H-indene is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology:

Biological Studies: The compound is used in biological studies to investigate its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

Drug Development: 6-Bromo-1H-indene derivatives are explored for their potential use in drug development, particularly as anticancer and antiviral agents.

Industry:

Material Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.

Molecular Targets and Pathways:

Wissenschaftliche Forschungsanwendungen

Krebschemoprävention und -therapie

“6-Brom-1H-Inden”-Derivate wurden auf ihr Potenzial als Retinsäure-Rezeptor α (RARα)-Agonisten untersucht . Diese Verbindungen sind im Bereich der Krebschemoprävention und -therapie von Bedeutung, da sie die Genexpression modulieren können, was wiederum die Zelldifferenzierung und -apoptose reguliert. Dies ist besonders relevant bei der Behandlung der akuten Promyelozytenleukämie (APL), bei der solche Derivate die Grenzen der All-trans-Retinsäure (ATRA)-Therapie durch Verbesserung der Stabilität und Reduzierung von Nebenwirkungen möglicherweise überwinden können.

Arzneimittelentwicklung

Der strukturelle Motiv von “this compound” dient als wichtiges Gerüst bei der Entwicklung neuer pharmazeutischer Wirkstoffe . Seine Integration in Arzneimittelmoleküle kann die Bindungsaffinität und -selektivität gegenüber biologischen Zielstrukturen verbessern. Insbesondere das Bromatom bietet eine Stelle für weitere Funktionalisierung, die die Synthese einer vielfältigen Palette von bioaktiven Molekülen ermöglicht.

Biologische Studien und Assays

Indenderivate, einschließlich “this compound”, werden in Rezeptorbindungs-, Zellproliferations- und Zelldifferenzierungs-Assays verwendet . Diese Assays sind entscheidend für das Verständnis der Interaktion zwischen potenziellen Therapeutika und ihren biologischen Zielstrukturen sowie für die Bewertung der Wirksamkeit dieser Wirkstoffe bei der Induktion der gewünschten zellulären Reaktionen.

Materialwissenschaft und -technik

Das Bromatom in “this compound” macht es zu einer wertvollen Verbindung in der Materialwissenschaft für die Synthese von Polymeren und fortschrittlichen Materialien. Seine Fähigkeit als Alkylierungsmittel zu fungieren, ermöglicht die Einführung von Brom in Biomoleküle, was bei der Herstellung neuartiger Materialien mit spezifischen Eigenschaften entscheidend sein kann .

Computerchemie und Molekülmodellierung

“this compound” wird in der Computerchemie für die Molekülmodellierung und -simulationen verwendet . Programme wie Amber, GROMACS und andere verwenden diese Verbindung in ihren Simulationen, um Visualisierungen zu erstellen, die zum Verständnis der molekularen Dynamik und Interaktionen beitragen.

Synthetische Chemie

Als vielseitiger Baustein wird “this compound” in der synthetischen Chemie zur Konstruktion komplexer molekularer Architekturen verwendet . Sein Reaktivitätsprofil ermöglicht es Chemikern, neue synthetische Routen und Methoden zu entwickeln, wodurch die für die chemische Synthese verfügbaren Werkzeuge weiter erweitert werden.

Wirkmechanismus

Target of Action

Indole derivatives, which share a similar structure, are known to interact with various biological targets, including cancer cells and microbes . They play a significant role in cell biology and have been used in the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

It has been suggested that the compound has low gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could impact the bioavailability of the compound.

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

Biochemische Analyse

Biochemical Properties

6-Bromo-1H-indene plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with CYP1A2 can lead to either inhibition or activation of the enzyme, depending on the concentration and specific conditions. Additionally, 6-Bromo-1H-indene may bind to other proteins and receptors, influencing their activity and function.

Cellular Effects

6-Bromo-1H-indene affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR) pathway . This pathway is crucial for the regulation of gene expression in response to environmental toxins. By modulating the activity of AhR, 6-Bromo-1H-indene can alter the expression of genes involved in detoxification, cell proliferation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-1H-indene involves its binding interactions with biomolecules. It can act as a ligand for the aryl hydrocarbon receptor, leading to the activation or repression of target genes . Additionally, 6-Bromo-1H-indene can inhibit or activate cytochrome P450 enzymes, affecting the metabolism of various substrates. These interactions can result in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1H-indene can change over time. The compound’s stability and degradation are important factors to consider. 6-Bromo-1H-indene is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to 6-Bromo-1H-indene can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Bromo-1H-indene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, 6-Bromo-1H-indene can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

6-Bromo-1H-indene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 6-Bromo-1H-indene, leading to the formation of reactive intermediates and metabolites. The compound can also affect metabolic flux by altering the activity of key enzymes and changing the levels of metabolites involved in energy production and detoxification processes.

Transport and Distribution

Within cells and tissues, 6-Bromo-1H-indene is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 6-Bromo-1H-indene may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to specific proteins.

Subcellular Localization

The subcellular localization of 6-Bromo-1H-indene is influenced by its chemical properties and interactions with cellular components . It can be found in various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. The compound’s activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments and access to specific biomolecules. Post-translational modifications and targeting signals may also play a role in directing 6-Bromo-1H-indene to specific subcellular locations.

Vergleich Mit ähnlichen Verbindungen

6-Chloro-1H-Indene: Similar to 6-bromo-1H-indene but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different biological activities.

6-Fluoro-1H-Indene: Contains a fluorine atom instead of bromine. It is often used in medicinal chemistry due to the unique properties imparted by the fluorine atom.

6-Iodo-1H-Indene: Contains an iodine atom instead of bromine. It is more reactive in nucleophilic substitution reactions due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

Uniqueness:

Reactivity: 6-Bromo-1H-indene is unique in its reactivity profile, particularly in electrophilic and nucleophilic substitution reactions.

Biological Activity: The biological activity of 6-bromo-1H-indene and its derivatives can be distinct from other halogenated indenes due to the specific interactions of the bromine atom with biological targets.

Eigenschaften

IUPAC Name |

6-bromo-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRDZFUEYJFWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506649 | |

| Record name | 6-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33065-61-1 | |

| Record name | 6-Bromoindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33065-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)